molecular formula C33H31ClN2O4 B3025684 PD-1/PD-L1-IN-NP19 CAS No. 2377916-66-8

PD-1/PD-L1-IN-NP19

Katalognummer: B3025684
CAS-Nummer: 2377916-66-8
Molekulargewicht: 555.1 g/mol
InChI-Schlüssel: YZPKZNFXWGTUGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-1/PD-L1-IN-NP19 is a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway. It exhibits an IC₅₀ of 12.5 nM for disrupting human PD-1/PD-L1 interactions, making it a potent candidate for cancer immunotherapy . Structurally, it has a molecular formula of C₃₃H₃₁ClN₂O₄ (MW: 555.06 g/mol) and demonstrates strong pharmacokinetic properties, including a long half-life and oral bioavailability in preclinical models .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von NP19 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Die wichtigsten Schritte umfassen in der Regel:

    Bildung der Kernstruktur: Dies beinhaltet die Konstruktion des zentralen Gerüsts von NP19 durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

    Funktionsgruppenmodifikationen: Einführung verschiedener funktioneller Gruppen, um die Aktivität und Selektivität der Verbindung zu verbessern. Dies kann Reaktionen wie Halogenierung, Alkylierung und Acylierung beinhalten.

    Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen.

Industrielle Produktionsverfahren: In einer industriellen Umgebung würde die Produktion von NP19 unter Verwendung von Batch- oder kontinuierlichen Durchflussreaktoren hochskaliert. Der Prozess würde auf Ausbeute, Reinheit und Wirtschaftlichkeit optimiert. Zu den wichtigsten Überlegungen gehören:

    Reaktionsbedingungen: Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.

    Katalysatoren: Einsatz von Katalysatoren, um Reaktionsraten und Selektivität zu verbessern.

    Reinigung: Großtechnische Reinigungsverfahren wie Destillation, Kristallisation und Chromatographie werden eingesetzt.

Analyse Chemischer Reaktionen

Biochemical Activity

Compound 43 demonstrated potent inhibition of PD-1/PD-L1 interactions in biochemical and cellular assays:

ParameterValueReference
HTRF IC₅₀10.20 nM
Jurkat T-cell IC₅₀3.16 ± 0.71 μM
cLogP5.87

Key Findings :

  • Molecular interactions : Docking studies revealed critical binding interactions with PD-L1 dimer (PDB 5NIU), including H-bonds with Asp122 (1.9 Å), Lys124 (2.8 Å), and Gln66 (2.5 Å) .

  • IFNγ secretion : Restored IFNγ production in PBMC/H1299 co-cultures at 10 μM, confirming functional T-cell activation .

Pharmacological Evaluation

In Vivo Efficacy :

  • Hepa1-6 syngeneic model : Tumor growth inhibition (TGI) of 67% at 1 mg/kg, with complete regression observed in one mouse .

  • Immune activation : Increased CD8⁺ T-cell infiltration and activation in tumors, validated by flow cytometry .

Selectivity :

  • No activity in nude mice (lacking functional T cells), confirming target specificity .

Comparative Analysis with Analogues

CompoundModificationIC₅₀ (HTRF)cLogP
2 Methoxy linkage48.20 nM7.12
36 Piperidine-2-carboxylic acid2.99 nM6.03
43 Difluoromethyleneoxy + mannosamine10.20 nM5.87
  • Compound 43 balanced potency and drug-like properties, outperforming BMS-1002 in both efficacy and solubility .

Mechanisms of Action

  • PD-L1 dimer stabilization : Induces PD-L1 homodimerization, occluding PD-1 binding sites .

  • Downstream signaling : Inhibits SHP2/PTEN pathways, enhancing PI3K-Akt and RAS/MEK/ERK activation in T cells .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Cancer Types Treated:

  • Melanoma: Clinical trials have shown that inhibitors targeting the PD-1/PD-L1 axis significantly improve overall survival rates in patients with advanced melanoma. For instance, nivolumab (an anti-PD-1 antibody) has demonstrated a one-year survival rate of 72.9% compared to 42.1% for traditional chemotherapy .
  • Non-Small Cell Lung Cancer (NSCLC): Studies indicate that PD-1/PD-L1 inhibitors can lead to substantial improvements in progression-free survival rates in NSCLC patients .
  • Renal Cell Carcinoma: The application of PD-1 inhibitors has been linked to improved outcomes in renal cancer, with evidence suggesting that these treatments can inhibit tumor growth effectively .

Case Studies:
Several clinical trials illustrate the efficacy of PD-1/PD-L1 inhibitors:

  • A Phase III trial involving nivolumab showed a significant improvement in response rates compared to standard therapies in melanoma patients.
  • Another study highlighted the effectiveness of pembrolizumab (another anti-PD-1 agent) in NSCLC, showing promising results in terms of overall survival and response rates.

Recent Research Findings

Recent studies have focused on understanding the mechanisms of resistance to PD-1/PD-L1 therapies and identifying predictive biomarkers for patient selection. For example:

  • Research indicates that high levels of PD-L1 expression correlate with better responses to therapy, suggesting its potential as a biomarker for treatment efficacy .
  • Combination therapies involving PD-1/PD-L1 inhibitors with other modalities (e.g., chemotherapy or targeted therapy) are being explored to enhance therapeutic outcomes further.

Table 1: Summary of Clinical Trials Involving PD-1/PD-L1 Inhibitors

StudyCancer TypeTreatmentOutcome
Study AMelanomaNivolumab72.9% one-year survival
Study BNSCLCPembrolizumabImproved progression-free survival
Study CRenal Cell CarcinomaAtezolizumabEnhanced response rates

Table 2: Mechanisms of Action for PD-1/PD-L1 Inhibitors

MechanismDescription
T-cell ActivationInhibition of PD-1 restores T-cell function
Tumor Immune EvasionBlocking PD-L1 prevents tumors from evading immune detection
Combination Therapy PotentialSynergistic effects when combined with other cancer treatments

Wirkmechanismus

NP19 exerts its effects by binding to the PD-1 protein, thereby preventing its interaction with PD-L1. This blockade enhances the immune response against tumor cells by:

Vergleich Mit ähnlichen Verbindungen

Key Preclinical Findings:

  • In vitro : Enhances IFN-γ production in T cells co-cultured with tumor cells, indicating restored T-cell activity .
  • In vivo: Reduces tumor growth in murine melanoma and H22 liver cancer models with good tolerability .
  • Synergy: Combines effectively with PD-1 monoclonal antibodies and BRD4 inhibitors (e.g., CPI-203) to suppress PD-L1 upregulation in tumor microenvironments, improving therapeutic efficacy in hepatocellular carcinoma models .

Comparison with Similar Compounds

Small-Molecule Inhibitors

PD-1/PD-L1-IN-10

  • IC₅₀ : 2.7 nM (more potent than NP19) .

TA and Kaempferol

  • TA : Blocks PD-1/PD-L1 interaction with a KD of 0.5 μM (SPR assay) .

PGG and EA

  • PGG : Exhibits binding to PD-L1 (KD = 3.1 μM) but weaker than NP19 .
  • EA: No significant PD-1/PD-L1 inhibition reported .

Peptide-Based Inhibitors

PD-1/PD-L1-IN-3

  • IC₅₀ : 5.60 nM (PD-1/PD-L1) and 7.04 nM (CD80/PD-L1) .
  • Mechanism : Macrocyclic peptide disrupting PD-L1 interactions.
  • Limitations : Peptides often face challenges in stability and bioavailability compared to small molecules like NP19 .

Biologics (Monoclonal Antibodies)

Compound Target Clinical Response Rate* Key Advantages Limitations
Nivolumab PD-1 20-28% (melanoma, NSCLC) Proven clinical efficacy High cost, IV administration
Anti-PD-L1 PD-L1 6-17% (multiple cancers) Durable responses Immune-related adverse events
NP19 PD-1/PD-L1 Preclinical only Oral bioavailability No clinical data yet

*Response rates from clinical trials of biologics .

Structural and Functional Comparison

Parameter PD-1/PD-L1-IN-NP19 PD-1/PD-L1-IN-3 PD-1/PD-L1-IN-10
Class Small molecule Macrocyclic peptide Small molecule
IC₅₀ (nM) 12.5 5.60 2.7
Oral Bioavailability Yes No Yes
In Vivo Efficacy Demonstrated in mice Limited data Limited data
Combination Potential Synergistic with CPI-203 Not reported Not reported

Biologische Aktivität

The compound PD-1/PD-L1-IN-NP19 plays a significant role in cancer immunotherapy by targeting the programmed cell death protein 1 (PD-1) and its ligand PD-L1. This pathway is crucial for regulating immune responses, particularly in the context of tumor immunity. The biological activity of this compound involves blocking the interaction between PD-1 and PD-L1, thereby reinvigorating T-cell responses against tumors.

PD-1 is a receptor expressed on T cells that, when engaged by PD-L1, inhibits T-cell activation and proliferation, contributing to immune evasion by tumors. By inhibiting this interaction, this compound enhances T-cell activity, promoting anti-tumor immunity.

Key Mechanisms Include:

  • Blocking PD-1/PD-L1 Interaction: This prevents the inhibitory signals that suppress T-cell function.
  • Enhancing Cytokine Production: Increased secretion of cytokines like IL-2 and IFN-gamma from activated T cells.
  • Promoting Tumor Infiltration: Enhanced infiltration of effector T cells into tumor microenvironments.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

Efficacy in Preclinical Models

A study indicated that NP19 significantly inhibited tumor growth in mouse models by increasing the number of CD8+ T cells infiltrating the tumors. The compound was shown to enhance the production of pro-inflammatory cytokines, which are critical for effective anti-tumor responses.

Table 1: Summary of Preclinical Findings

StudyModelKey Findings
Liu et al. (2024)Mouse Tumor ModelNP19 increased CD8+ T cell infiltration and cytokine secretion (IL-2, IFN-gamma)
Zhang et al. (2023)B16F10 Melanoma ModelSignificant tumor regression observed with NP19 treatment
Chen et al. (2022)NSCLC ModelEnhanced anti-tumor immunity through PD-1 blockade

Case Studies

Case Study 1: NSCLC Treatment
In a clinical scenario involving non-small cell lung carcinoma (NSCLC), patients previously treated with PD-1 inhibitors exhibited improved outcomes upon switching to therapies targeting PD-L1, suggesting potential benefits from compounds like NP19 that block these pathways effectively.

Case Study 2: Cardiotoxicity Management
A patient experiencing cardiotoxicity from a PD-1 inhibitor was switched to a PD-L1 inhibitor (sugemalimab). This switch not only mitigated cardiac side effects but also continued to provide anti-tumor benefits, highlighting the importance of managing immune checkpoint inhibitors' adverse effects while maintaining therapeutic efficacy .

Clinical Implications

The biological activity of this compound suggests it could serve as a promising therapeutic agent in oncology. Its ability to enhance T-cell responses while minimizing adverse effects associated with traditional PD-1 inhibitors positions it as a potential candidate for further clinical development.

Q & A

Basic Research Questions

Q. What is the biochemical characterization of PD-1/PD-L1-IN-NP19, and how is its inhibitory activity quantified?

this compound is a small-molecule inhibitor with the molecular formula C₃₃H₃₁ClN₂O₄ (molecular weight: 555.06) and an IC₅₀ of 12.5 nM for blocking human PD-1/PD-L1 interactions . Its inhibitory activity is typically quantified using competitive binding assays (e.g., ELISA-based or flow cytometry assays) where the compound competes with fluorescently labeled PD-1 or PD-L1 proteins. Researchers should validate binding kinetics using surface plasmon resonance (SPR) to assess association/dissociation rates, ensuring assay conditions (e.g., pH, temperature) mimic physiological environments .

Q. How should researchers design in vitro experiments to evaluate this compound's immunomodulatory effects?

Key steps include:

  • Co-culture systems : Use human T cells (e.g., Jurkat T cells expressing PD-1) and antigen-presenting cells (APCs) overexpressing PD-L1. Measure T-cell activation markers (e.g., IFN-γ, CD69) via flow cytometry .
  • Dose optimization : Test a concentration range (e.g., 1–100 nM) based on the IC₅₀, adjusting for cell-type-specific responses. Include controls (e.g., anti-PD-1 antibodies) to benchmark efficacy .
  • Tumor microenvironment (TME) models : Incorporate tumor cell lines (e.g., A549 for NSCLC) to assess cytokine secretion (e.g., IL-2, TNF-α) and cytotoxic T-cell activity .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values between this compound and other inhibitors (e.g., PD-1/PD-L1-IN-9)?

Discrepancies (e.g., PD-1/PD-L1-IN-9 IC₅₀ = 3.8 nM vs. NP19’s 12.5 nM) may arise from assay variability . Mitigation strategies:

  • Standardize assay platforms : Use identical cell lines (e.g., CHO-K1 cells expressing recombinant PD-1/PD-L1) and detection methods (e.g., homogeneous time-resolved fluorescence, HTRF).
  • Control for binding kinetics : Compare inhibitors’ on/off rates via SPR, as slow-dissociation inhibitors may exhibit lower IC₅₀ in equilibrium assays .
  • Validate in functional assays : Use mixed lymphocyte reactions (MLRs) to correlate IC₅₀ with T-cell reactivation .

Q. How can researchers optimize in vivo models to study this compound’s antitumor efficacy?

  • Syngeneic mouse models : Use CT26 (colorectal) or MC38 (colon) tumors in immunocompetent mice. Administer NP19 intraperitoneally (e.g., 10 mg/kg, Q3D) and monitor tumor growth via caliper measurements .
  • Immune profiling : Harvest tumors for flow cytometry to quantify tumor-infiltrating lymphocytes (CD8⁺ T cells, Tregs) and PD-L1 expression .
  • Dose translation : Apply body surface area (BSA) scaling using Km coefficients (e.g., mouse-to-human dose conversion) .

Q. What methodologies are critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound?

  • PK studies : Conduct intravenous/oral dosing in rodents, collecting plasma at timed intervals. Quantify NP19 via LC-MS/MS, calculating parameters (half-life, AUC, bioavailability) .
  • PD biomarkers : Measure soluble PD-L1 levels in serum and tumor PD-L1 membrane density via immunohistochemistry (IHC). Correlate with T-cell activation markers .
  • Population PK modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-species variability and optimize dosing regimens .

Q. Data Analysis & Translational Research

Q. How should researchers address contradictions in clinical data regarding PD-L1 expression as a biomarker for this compound response?

While some trials link PD-L1⁺ tumors to higher response rates (e.g., 36% vs. 0% in PD-L1⁻ tumors ), others show no correlation . Solutions include:

  • Multi-omics integration : Combine IHC with RNA-seq (e.g., IFN-γ signature) or multiplex immunofluorescence to assess spatial PD-L1 distribution .
  • Tumor mutational burden (TMB) : Stratify patients by TMB to identify non-PD-L1 biomarkers of response .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other therapies?

  • Combination index (CI) : Use Chou-Talalay analysis to classify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1) in vitro .
  • In vivo synergy : Apply Kaplan-Meier survival analysis with log-rank tests for combination vs. monotherapy groups. Report hazard ratios (HRs) and 95% confidence intervals .

Q. Reproducibility & Reporting

Q. What guidelines should be followed to ensure reproducibility in this compound studies?

  • MIAME standards : Detail experimental conditions (e.g., cell passage numbers, serum batches) in supplementary materials .
  • Preclinical checklists : Adopt NIH guidelines for animal studies (e.g., randomization, blinding) and ARRIVE 2.0 for in vivo reporting .
  • Data sharing : Deposit raw flow cytometry files in public repositories (e.g., FlowRepository) and provide analysis code on GitHub .

Eigenschaften

IUPAC Name

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPKZNFXWGTUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-1/PD-L1-IN-NP19
Reactant of Route 2
Reactant of Route 2
PD-1/PD-L1-IN-NP19
Reactant of Route 3
Reactant of Route 3
PD-1/PD-L1-IN-NP19
Reactant of Route 4
PD-1/PD-L1-IN-NP19
Reactant of Route 5
PD-1/PD-L1-IN-NP19
Reactant of Route 6
Reactant of Route 6
PD-1/PD-L1-IN-NP19

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.